molecular formula C9H10ClNO3S B14063408 Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy- CAS No. 10149-44-7

Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy-

Cat. No.: B14063408
CAS No.: 10149-44-7
M. Wt: 247.70 g/mol
InChI Key: RKLRNOXYXCHXOS-UHFFFAOYSA-N
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Description

Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy- is a chemical compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.6986 . This compound is known for its unique structure, which includes a benzenamine core substituted with a 2-chloroethenylsulfonyl group and a methoxy group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy- typically involves electrophilic aromatic substitution reactions. The general mechanism for these reactions includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy- exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and interaction with other molecules. The compound can participate in various pathways, including those involving nucleophilic attack and resonance stabilization .

Comparison with Similar Compounds

Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy- can be compared with similar compounds such as:

The uniqueness of benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy- lies in its specific substitution pattern, which imparts distinct chemical properties and makes it valuable for various research and industrial applications.

Properties

CAS No.

10149-44-7

Molecular Formula

C9H10ClNO3S

Molecular Weight

247.70 g/mol

IUPAC Name

5-(2-chloroethenylsulfonyl)-2-methoxyaniline

InChI

InChI=1S/C9H10ClNO3S/c1-14-9-3-2-7(6-8(9)11)15(12,13)5-4-10/h2-6H,11H2,1H3

InChI Key

RKLRNOXYXCHXOS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C=CCl)N

Origin of Product

United States

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